molecular formula C9H11NO2 B12525696 3-(4-Hydroxyanilino)propanal CAS No. 674293-04-0

3-(4-Hydroxyanilino)propanal

Cat. No.: B12525696
CAS No.: 674293-04-0
M. Wt: 165.19 g/mol
InChI Key: KTISEASZWHAGQN-UHFFFAOYSA-N
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Description

3-(4-Hydroxyanilino)propanal is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.189 g/mol It is characterized by the presence of a hydroxyaniline group attached to a propanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyanilino)propanal typically involves the reaction of 4-hydroxyaniline with propanal under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product . The reaction conditions, such as temperature and pH, are carefully monitored to optimize the synthesis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyanilino)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Hydroxyanilino)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyanilino)propanal involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyaniline group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxyanilino)propanal is unique due to the presence of both hydroxyaniline and propanal groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

674293-04-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-(4-hydroxyanilino)propanal

InChI

InChI=1S/C9H11NO2/c11-7-1-6-10-8-2-4-9(12)5-3-8/h2-5,7,10,12H,1,6H2

InChI Key

KTISEASZWHAGQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCC=O)O

Origin of Product

United States

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